molecular formula C17H14Cl3N3O3S B12462514 3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid

3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid

Cat. No.: B12462514
M. Wt: 446.7 g/mol
InChI Key: IUIOKZXRORJDBN-UHFFFAOYSA-N
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Description

3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound with the molecular formula C20H20Cl3N3O4S. It is characterized by the presence of trichloro, phenylcarbonyl, and carbamothioyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid typically involves multi-step organic reactionsThe final step involves the formation of the carbamothioyl group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce less chlorinated derivatives .

Scientific Research Applications

3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The trichloro group may facilitate binding to enzymes or receptors, while the phenylcarbonyl and carbamothioyl groups contribute to its overall activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({2,2,2-Trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trichloro group enhances its reactivity, while the phenylcarbonyl and carbamothioyl groups contribute to its stability and potential biological activity .

Properties

Molecular Formula

C17H14Cl3N3O3S

Molecular Weight

446.7 g/mol

IUPAC Name

3-[(1-benzamido-2,2,2-trichloroethyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C17H14Cl3N3O3S/c18-17(19,20)15(22-13(24)10-5-2-1-3-6-10)23-16(27)21-12-8-4-7-11(9-12)14(25)26/h1-9,15H,(H,22,24)(H,25,26)(H2,21,23,27)

InChI Key

IUIOKZXRORJDBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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